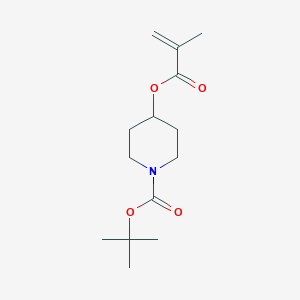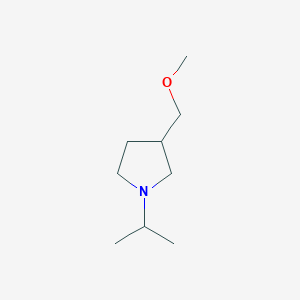
1-Isopropyl-3-(methoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(methoxymethyl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of an isopropyl group and a methoxymethyl group attached to the pyrrolidine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropylpyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-Isopropyl-3-(methoxymethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Isopropyl-3-(methoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Isopropyl-3-(methoxymethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
1-Methylpyrrolidine: Lacks the isopropyl and methoxymethyl groups, resulting in different chemical properties and biological activities.
1-Benzylpyrrolidine: Contains a benzyl group instead of the isopropyl group, leading to variations in its reactivity and applications.
1-Ethyl-3-(methoxymethyl)pyrrolidine: Similar structure but with an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-4-9(6-10)7-11-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BXBZZRYBDLKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


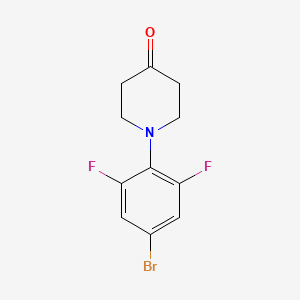

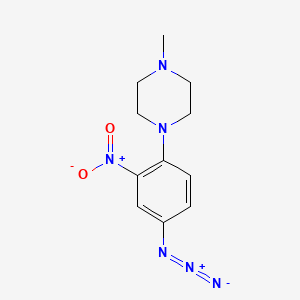
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
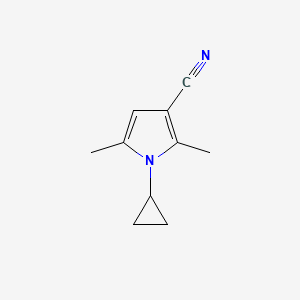
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
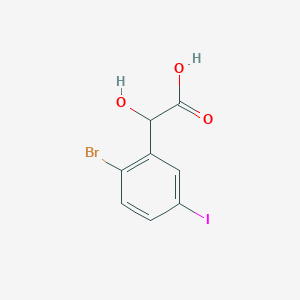
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
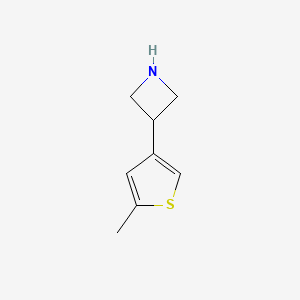
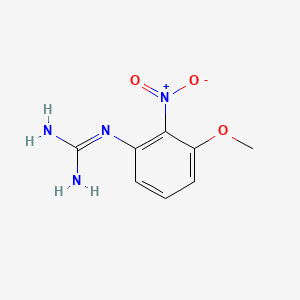
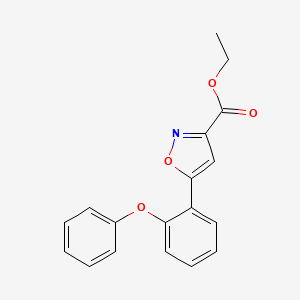
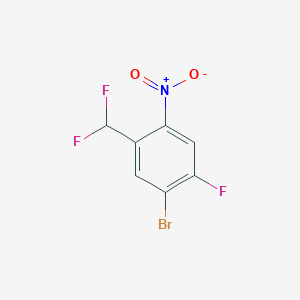
![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
